N-(2,6-Dimethylphenyl)cyclohexanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Dimethylphenyl)cyclohexanimine: is an organic compound with the molecular formula C14H19N It is a derivative of cyclohexanone and 2,6-dimethylaniline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)cyclohexanimine typically involves the reaction of cyclohexanone with 2,6-dimethylaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The reaction can be represented as follows:
Cyclohexanone+2,6-Dimethylaniline→this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of advanced catalytic systems and automated reaction monitoring to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: N-(2,6-Dimethylphenyl)cyclohexanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and azides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.
Scientific Research Applications
Chemistry: N-(2,6-Dimethylphenyl)cyclohexanimine is used as an intermediate in the synthesis of various organic compounds. It is also studied for its reactivity and potential as a building block in organic synthesis.
Biology: In biological research, this compound is investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: While not widely used in medicine, this compound is explored for its potential pharmacological properties and as a precursor for drug development.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)cyclohexanimine involves its interaction with specific molecular targets. The imine group in the compound can form covalent bonds with nucleophilic sites in target molecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular signaling pathways.
Comparison with Similar Compounds
- N-(2,4-Dimethylphenyl)cyclohexanimine
- N-(2,6-Dimethylphenyl)cyclohexanone
- N-(2,6-Dimethylphenyl)cyclohexylamine
Comparison: N-(2,6-Dimethylphenyl)cyclohexanimine is unique due to its specific substitution pattern on the phenyl ring and the presence of the imine group. This structural uniqueness imparts distinct chemical reactivity and potential applications compared to similar compounds. For example, the imine group in this compound allows it to participate in specific reactions that may not be possible with its ketone or amine analogs.
Properties
CAS No. |
85385-03-1 |
---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)cyclohexanimine |
InChI |
InChI=1S/C14H19N/c1-11-7-6-8-12(2)14(11)15-13-9-4-3-5-10-13/h6-8H,3-5,9-10H2,1-2H3 |
InChI Key |
MMJFENIZJCSWOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.